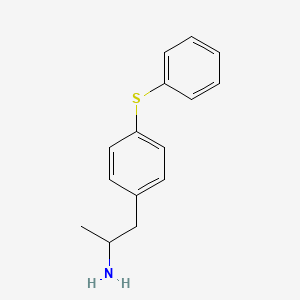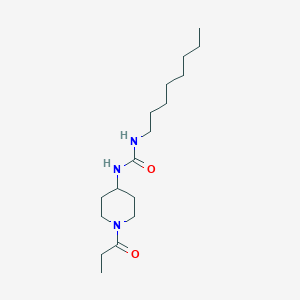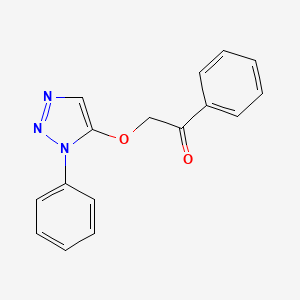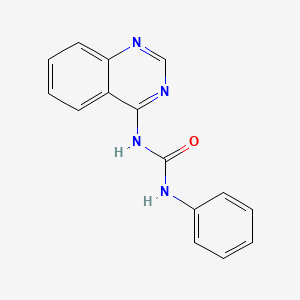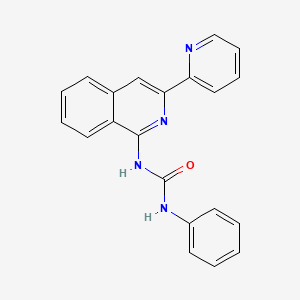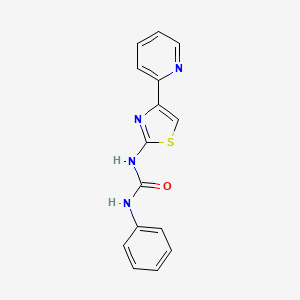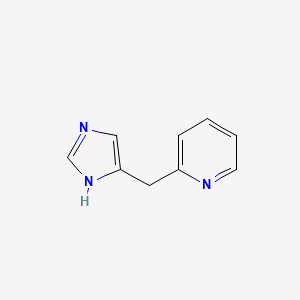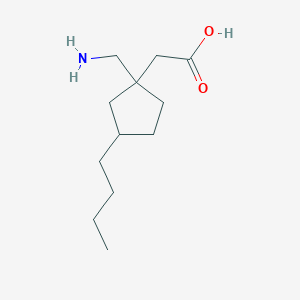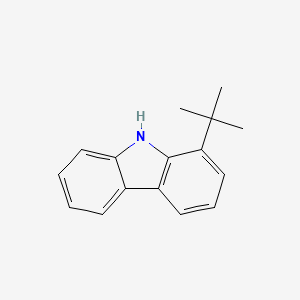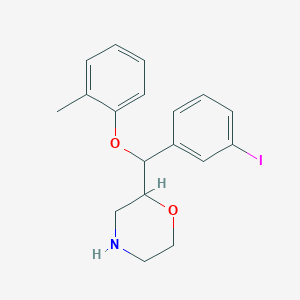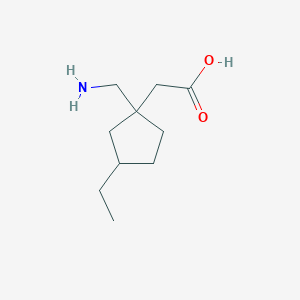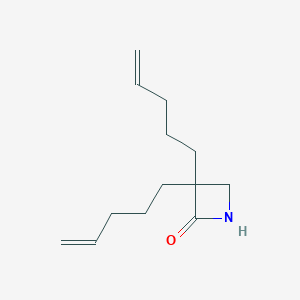
3,3-Di(pent-4-enyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-di(pent-4-enyl)azetidin-2-one is a member of the azetidin-2-one family, which is characterized by a four-membered lactam ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-di(pent-4-enyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Staudinger reaction, which involves the [2+2] cycloaddition of ketenes with imines. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3,3-di(pent-4-enyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted azetidin-2-one derivatives.
Aplicaciones Científicas De Investigación
3,3-di(pent-4-enyl)azetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3-di(pent-4-enyl)azetidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved often include the inhibition of key metabolic enzymes, leading to reduced cellular activity or proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-dimethyl-azetidin-2-one
- 3,3-dimethyl-4-(pyridin-3-yl)azetidin-2-one
- 3,3-dimethyl-1-pent-4-enyl-4-phenylsulfanyl-azetidin-2-one
Uniqueness
3,3-di(pent-4-enyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
3,3-bis(pent-4-enyl)azetidin-2-one |
InChI |
InChI=1S/C13H21NO/c1-3-5-7-9-13(10-8-6-4-2)11-14-12(13)15/h3-4H,1-2,5-11H2,(H,14,15) |
Clave InChI |
RZYCKKZEBQDDLK-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCC1(CNC1=O)CCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



